

Application Notes and Protocols for the Use of LLC355 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the use of **LLC355**, a potent and selective Discoidin Domain Receptor 1 (DDR1) degrader. It is crucial to note that **LLC355** is a chemical compound, not a cell line. The experimental protocols outlined herein are designed for the use of **LLC355** with the NCI-H23 human non-small cell lung cancer cell line, a well-established model for studying DDR1 signaling and the effects of its degradation.

LLC355 functions as an Autophagy-Tethering Compound (ATTEC), which efficiently induces the degradation of the DDR1 protein via lysosome-mediated autophagy.[1][2][3] In NCI-H23 cells, **LLC355** has been shown to have a DC50 value of 150.8 nM for DDR1 degradation and is effective in inhibiting cancer cell tumorigenicity, migration, and invasion.[1][2][3] These protocols will guide researchers in the proper handling of NCI-H23 cells and the application of **LLC355** to study its effects on DDR1-mediated signaling pathways.

Cell Line Characteristics: NCI-H23

The NCI-H23 cell line is an adherent, epithelial-like cell line derived from a human lung adenocarcinoma.[4] It is a widely used model in cancer research and is particularly relevant for studying the effects of **LLC355** due to its expression of DDR1.

Quantitative Data for NCI-H23 Cell Culture



Parameter	Value	Source(s)
Doubling Time	25 - 71 hours (Varies with culture conditions)	[5]
Morphology	Epithelial-like	[4][6]
Growth Properties	Adherent	[4][6]
Passage Ratio	1:3 to 1:4	[6]
Confluency for Passaging	80-90%	[7][8]

Experimental Protocols NCI-H23 Cell Culture

- 1.1. Media and Reagents
- Base Medium: RPMI-1640 Medium[4]
- · Supplements:
 - 10% Fetal Bovine Serum (FBS)[4]
 - o 2 mM L-Glutamine
 - 1X MEM Non-Essential Amino Acids Solution[7]
 - 1 mM Sodium Pyruvate[7]
- Dissociation Reagent: 0.25% Trypsin-EDTA or TrypLE™[7]
- Cryopreservation Medium: Complete growth medium supplemented with 5-10% DMSO.
- 1.2. Thawing of Cryopreserved Cells
- Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
- Decontaminate the outside of the vial with 70% ethanol.



- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 200 x g for 5 minutes.
- Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, prewarmed complete growth medium.
- Transfer the cell suspension to a T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
- Change the medium the following day to remove any residual cryoprotectant.

1.3. Cell Passaging

- Observe the cells under a microscope to ensure they are 80-90% confluent.[7][8]
- Aspirate the culture medium from the flask.
- Wash the cell monolayer once with sterile PBS.
- Add 2-3 mL of Trypsin-EDTA or TrypLE[™] to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
- Neutralize the trypsin by adding 5-7 mL of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Perform a cell count using a hemocytometer or an automated cell counter.
- Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².
- Add the appropriate volume of complete growth medium and return the flasks to the incubator.
- Passage cells every 3-4 days.[7]

1.4. Cryopreservation



- Follow steps 1-7 of the cell passaging protocol.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10⁶ cells/mL.
- Aliquot 1 mL of the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

LLC355 Treatment of NCI-H23 Cells

2.1. Preparation of **LLC355** Stock Solution

- LLC355 is a solid compound. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving it in a suitable solvent such as DMSO.
- Store the stock solution at -20°C or -80°C.
- Prepare fresh working solutions by diluting the stock solution in complete growth medium immediately before use.

2.2. General Protocol for **LLC355** Treatment

- Seed NCI-H23 cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a
 predetermined seeding density to ensure they are in the exponential growth phase at the
 time of treatment.
- Allow the cells to adhere and grow for 24 hours.
- Remove the culture medium and replace it with fresh medium containing the desired concentrations of LLC355. Include a vehicle control (medium with the same concentration of DMSO used to dissolve LLC355).
- Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).



Proceed with downstream assays to evaluate the effects of LLC355.

Experimental Workflow for LLC355 Treatment and Analysis



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Caption: Workflow for **LLC355** treatment of NCI-H23 cells and subsequent analysis.

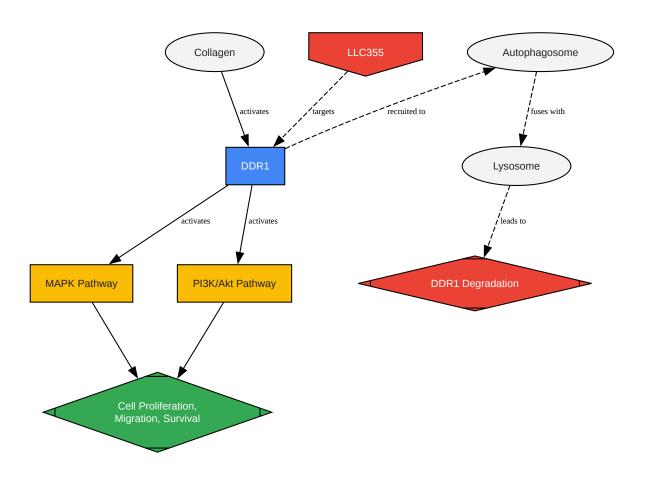
DDR1 Signaling and Mechanism of LLC355 Action

DDR1 is a receptor tyrosine kinase that is activated by collagen.[9] Upon binding to collagen, DDR1 undergoes autophosphorylation, which initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[10][11] These pathways play crucial roles in cell proliferation, migration, and survival.[10]

LLC355 is an ATTEC that recruits DDR1 to the autophagosome for degradation. This process involves the lysosome, which fuses with the autophagosome to degrade its contents.[1][3] By degrading DDR1, **LLC355** effectively shuts down its downstream signaling, leading to the inhibition of cancer cell tumorigenicity, migration, and invasion.[1][3]

DDR1 Signaling Pathway and LLC355-Mediated Degradation





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Caption: Simplified DDR1 signaling and LLC355-mediated degradation pathway.

Disclaimer

These protocols are intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling cell lines and chemical compounds. It is recommended to consult the original research articles for more detailed experimental conditions and troubleshooting.



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